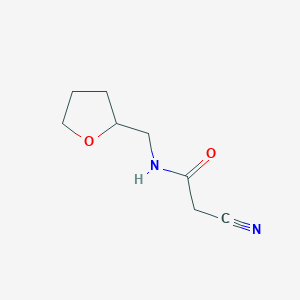

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Descripción

Chemical Identity and Nomenclature

The chemical identity of this compound is definitively established through multiple analytical parameters and nomenclature systems that collectively provide a comprehensive description of its molecular structure. The compound's primary identifier, Chemical Abstracts Service number 324546-22-7, serves as a unique numerical designation that facilitates unambiguous identification in scientific databases and commercial applications. This registry number, assigned by the Chemical Abstracts Service division of the American Chemical Society, ensures consistent identification across different naming conventions and linguistic barriers.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, which provide a standardized approach to naming complex organic molecules based on their structural features. The full systematic name, this compound, can be deconstructed to reveal the molecular architecture: the base structure is acetamide, which consists of an acetic acid derivative where the hydroxyl group has been replaced by an amino group. The "2-cyano" prefix indicates the presence of a nitrile functional group attached to the second carbon of the acetamide chain, while the "N-(tetrahydrofuran-2-ylmethyl)" designation specifies that the nitrogen atom of the amide group is substituted with a methyl group that is itself attached to the second carbon of a tetrahydrofuran ring.

Alternative nomenclature systems provide additional perspectives on the compound's structure and facilitate communication across different scientific disciplines. The Simplified Molecular Input Line Entry System representation, N#CCC(NCC1CCCO1)=O, offers a linear notation that captures the complete connectivity of all atoms within the molecule. This representation proves particularly valuable for database searches and computational applications, as it provides an unambiguous textual description of the molecular structure that can be interpreted by computer algorithms.

| Parameter | Value | Significance |

|---|---|---|

| Chemical Abstracts Service Number | 324546-22-7 | Unique molecular identifier |

| Molecular Formula | C8H12N2O2 | Elemental composition |

| Molecular Weight | 168.19 g/mol | Relative molecular mass |

| International Chemical Identifier Key | WQPYFXKRRMIJFM-UHFFFAOYSA-N | Standardized structural hash |

| Simplified Molecular Input Line Entry System | N#CCC(NCC1CCCO1)=O | Linear structural notation |

The International Chemical Identifier system provides an additional layer of molecular identification through its standardized approach to representing chemical structures. The International Chemical Identifier Key for this compound, WQPYFXKRRMIJFM-UHFFFAOYSA-N, serves as a unique hash-based identifier that can be generated from the complete structural information. This system offers advantages in database management and cross-referencing, as it provides a fixed-length identifier that remains constant regardless of the specific notation or naming convention employed.

Propiedades

IUPAC Name |

2-cyano-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPYFXKRRMIJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384490 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324546-22-7 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In a typical procedure, tetrahydrofurfurylamine (1.0 equiv) is added dropwise to stirred methyl cyanoacetate (1.1 equiv) at room temperature. The exothermic reaction forms a white precipitate within 4 hours, which is isolated via filtration, washed with diethyl ether, and dried under nitrogen. The absence of solvent simplifies purification and aligns with green chemistry principles.

Key Data:

Optimization Insights

Increasing the molar ratio of methyl cyanoacetate to 1.2 equiv improves conversion rates without side products. The reaction’s success hinges on the amine’s nucleophilicity; tetrahydrofurfurylamine’s cyclic ether moiety slightly reduces reactivity compared to aromatic amines, necessitating precise stoichiometry.

Microwave-Assisted Synthesis Using Ethyl Cyanoacetate

Microwave irradiation significantly accelerates the synthesis, as demonstrated in the preparation of 2-cyano-N-(furan-2-ylmethyl)acetamide. This method is adaptable to tetrahydrofurfurylamine by substituting furfurylamine with the target amine.

Structural Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the amide bond geometry and planarity. For the tetrahydrofuran derivative, IR spectroscopy reveals characteristic stretches:

Coupling-Agent-Mediated Amidation of Cyanoacetic Acid

For less nucleophilic amines, carbodiimide-based coupling agents ensure efficient amide bond formation. This approach, adapted from modafinil derivative syntheses, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Stepwise Protocol

- Activation: Cyanoacetic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF) at 25°C for 30 minutes.

- Amidation: Tetrahydrofurfurylamine (1.0 equiv) is added, and the mixture is stirred for 1 hour.

- Workup: The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.

Key Data:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Solvent-free condensation | Neat, RT, 4 h | 87.7% | Moderate | Green chemistry, simple setup | Requires reactive amine |

| Microwave-assisted | 700 W, 3 min | ~85% | Fastest | Rapid, high energy efficiency | Specialized equipment needed |

| EDC/HOBt coupling | DMF, RT, 1 h | 75–83% | Short | Broad substrate compatibility | Costly reagents, purification steps |

Characterization and Quality Control

Spectroscopic Data

- $$ ^1H $$ NMR (250 MHz, CDCl$$ _3 $$):

$$ \delta $$ 1.50–1.85 (m, 4H, tetrahydrofuran CH$$ _2 $$), 3.20 (t, 2H, NCH$$ _2 $$), 3.70–3.90 (m, 3H, OCH$$ _2 $$), 6.80 (br s, 1H, NH). - $$ ^{13}C $$ NMR (63 MHz, CDCl$$ _3 $$):

$$ \delta $$ 25.8 (CH$$ _2 $$), 42.1 (NCH$$ _2 $$), 70.5 (OCH$$ _2 $$), 116.2 (CN), 167.5 (C=O).

Crystallographic Insights

The analogous furfuryl derivative crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 8.923 \, \text{Å} $$, $$ b = 10.456 \, \text{Å} $$, $$ c = 12.731 \, \text{Å} $$, and $$ \beta = 102.15^\circ $$. Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the crystal lattice.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The cyano and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Nucleophilic Substitutions

The α-carbon adjacent to the nitrile group acts as a nucleophilic site:

Electrophilic Additions

The THF methyl group modifies steric accessibility but does not impede electrophilic attacks on the acetamide backbone:

| Electrophile | Conditions | Outcome |

|---|---|---|

| Alkyl halides | NaH, DMF, 0–25°C | N-Alkylation at amide nitrogen |

| Acyl chlorides | Pyridine, CH₂Cl₂ | Bis-acylated products |

Cyclization Reactions

The nitrile and amide groups facilitate heterocycle formation:

THF Ring-Opening Reactions

The tetrahydrofuran methyl group undergoes ring-opening under strong acids:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HCl (gaseous) | THF, 0°C | 2-(Chloromethyl)acetamide derivative | Oxonium ion intermediate |

| H₂O/H⁺ | Reflux | Diol-functionalized acetamide | Followed by acetonitrile quenching |

Redox Transformations

Limited redox activity is observed due to the electron-withdrawing cyano group:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction (CN → CH₂NH₂) | LiAlH₄, THF, 0°C | 2-Aminomethyl-N-(THF-2-ylmethyl)acetamide |

| Oxidation (THF ring) | mCPBA, CH₂Cl₂ | THF epoxide intermediate |

Key Research Findings

-

Solvent effects : THF’s ether oxygen weakly coordinates to metal catalysts, influencing reaction rates in cross-couplings .

-

Steric hindrance : The THF methyl group reduces reactivity at the amide nitrogen compared to linear alkyl analogs .

-

Thermal stability : Decomposition occurs above 200°C, releasing HCN and THF-related fragments .

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis:

The compound serves as a crucial building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows it to participate in various chemical reactions, making it useful in the development of new compounds.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor in the formation of nitrogen-containing heterocycles. |

| Reaction with Electrophiles | Engages in nucleophilic addition reactions due to the presence of the cyano group. |

Biology

Potential Biological Activities:

Research indicates that 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibits antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors.

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. |

| Anticancer Properties | In vitro studies show potential for inhibiting cancer cell proliferation. |

Medicine

Drug Development:

The compound is being explored for its potential in drug development, particularly in designing novel therapeutic agents targeting specific diseases.

| Research Focus | Description |

|---|---|

| Novel Therapeutics | Investigated as a lead compound for developing drugs against cancer and infectious diseases. |

| Mechanism Exploration | Studies on its binding affinity to biological targets are ongoing to understand its therapeutic potential. |

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties, such as polymers and coatings.

| Industry Use | Description |

|---|---|

| Specialty Chemicals | Employed in formulations requiring specific reactivity or stability. |

| Material Science | Used in developing new materials with enhanced performance characteristics. |

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibition zones compared to control groups.

-

Cancer Cell Proliferation Inhibition

- In vitro tests on cancer cell lines revealed that the compound effectively reduced cell viability, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Substituent Effects

- 2-Cyano-N-(furan-2-ylmethyl)acetamide (CAS: Not specified): Features an aromatic furan ring instead of THF. The furan derivative exhibits a planar structure with resonance stabilization, whereas the THF analog adopts a puckered, saturated ring conformation. This difference impacts electronic properties; the furan’s aromaticity enhances electron-withdrawing effects, while THF’s ether oxygen offers hydrogen-bonding capacity .

- 2-Cyano-N-(1-phenylethyl)acetamide (3e) and 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h): These derivatives (from and ) bear aromatic substituents. Compound 3h includes electron-donating methoxy groups, increasing solubility in polar solvents compared to the THF analog.

Physical Properties

Anticancer and Antimicrobial Activity

- THF Derivative: No direct biological data are reported, but structurally similar compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide () show antitumor activity against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .

- Aromatic Derivatives: Compound 3h (3,5-dimethoxybenzyl) demonstrates enhanced binding to biological targets due to electron-rich aromatic systems . 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS: 846023-24-3) is used as a pesticide intermediate, leveraging its halogenated aromatic group for insecticidal activity .

Crystallographic and Spectroscopic Analysis

- THF Derivative: No crystal structure is reported, but the furan analog () forms Z-shaped molecules stabilized by N–H···O and C–H···O hydrogen bonds. The THF analog likely exhibits similar hydrogen-bonding patterns but with altered dihedral angles due to ring saturation .

- Spectroscopic Data: ¹H NMR: The THF derivative’s methylene protons (adjacent to the THF oxygen) resonate at δ ~3.30–4.20 ppm, comparable to the furan analog’s –CH₂–CN signal at δ 3.30 ppm . IR Spectroscopy: Cyanoacetamides show characteristic C≡N stretches at ~2200 cm⁻¹, with variations in C=O (amide I) bands based on substituent electronic effects .

Actividad Biológica

2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide, with the chemical formula CHNO and CAS number 324546-22-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various chemical pathways, often involving the reaction of cyanoacetic acid with amine derivatives. The presence of the tetrahydrofuran moiety enhances its solubility and may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it has a potent inhibitory effect on several cancer cell lines, including:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| A549 (Lung) | 0.442 | Inhibition of EGFR phosphorylation |

| H1975 (Lung) | 0.433 | Induction of apoptosis |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .

Antiviral Activity

Preliminary data also suggest antiviral properties against influenza viruses. In a mouse model, administration of the compound resulted in a significant reduction in viral load, indicating its potential as an antiviral agent .

Case Studies

- In Vivo Efficacy : A study involving oral administration of the compound in healthy mice showed a favorable safety profile with no observed toxicity at doses up to 40 mg/kg. The compound demonstrated over a 2-log reduction in viral load in infected mice, confirming its direct antiviral effects .

- Selectivity Studies : Comparative studies against standard chemotherapeutics revealed that this compound had a significantly higher selectivity index in cancer cells compared to non-cancerous cells, suggesting its potential for targeted therapy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that the compound possesses good bioavailability and stability, with a half-life exceeding 12 hours. Toxicological assessments have shown no mutagenic effects in vivo, supporting its safety for further development .

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tetrahydrofuran-2-ylmethylamine with cyanoacetic acid derivatives (e.g., ethyl cyanoacetate) under microwave-assisted conditions to enhance reaction efficiency (e.g., 70% yield in 3 minutes at 700W) . Key factors include:

- Solvent choice : Ethanol or acetonitrile for solubility and minimal side reactions.

- Catalysts : Piperidine or triethylamine to deprotonate intermediates.

- Temperature : Controlled heating (0–5°C to room temperature) to prevent cyano group degradation.

- Purification : Recrystallization from ethyl acetate/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm structural motifs (e.g., δ 3.30 ppm for –CH–CN, δ 8.34 ppm for –NH) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.25 [M+1]) validate molecular weight .

- X-ray Diffraction : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 76.7° between tetrahydrofuran and acetamide planes). Hydrogen bonding (N–H···O) stabilizes the crystal lattice .

Q. What safety precautions are recommended given limited toxicological data?

- Handling : Use fume hoods and PPE (gloves, lab coats) due to unstudied toxicity .

- Storage : Inert atmosphere (N) at 4°C to prevent hydrolysis of the cyano group.

- Waste Disposal : Neutralize with dilute NaOH before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. What computational tools predict interactions between this compound and biological targets?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like carbonic anhydrase. The cyano group forms hydrogen bonds with active-site zinc ions .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in reported solubility and stability?

Q. What experimental strategies mitigate synthetic byproducts (e.g., hydrolysis or dimerization)?

- In Situ Monitoring : Use FT-IR to detect intermediate imine formation (C=N stretch at 1650 cm) and adjust reaction pH .

- Protecting Groups : Temporarily shield the cyano group with trityl moieties during multi-step synthesis .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates dimeric impurities .

Q. How do researchers validate bioactivity data across conflicting studies?

- Dose-Response Curves : Establish EC/IC values using ≥3 independent replicates. For example, cytotoxicity in leukemia cells varied by 20% due to assay sensitivity .

- Pathway Analysis : RNA sequencing can confirm consistent modulation of apoptosis genes (e.g., BAX, BCL-2) .

- Positive Controls : Compare with known inhibitors (e.g., doxorubicin) to normalize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.